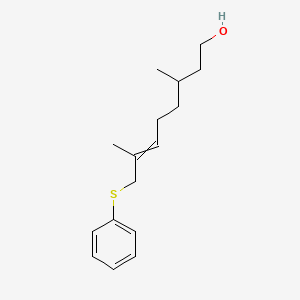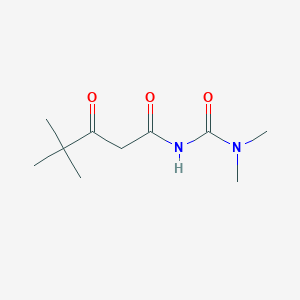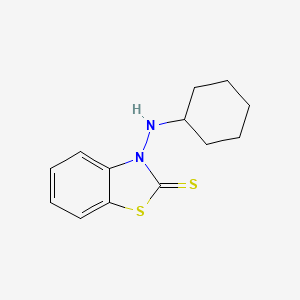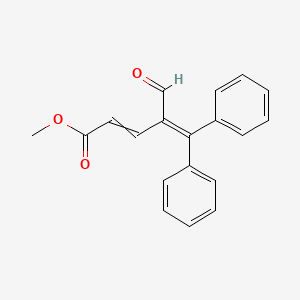![molecular formula C13H12N2OS B14354324 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline CAS No. 96314-83-9](/img/structure/B14354324.png)
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate quinoline derivatives with ethylsulfanyl and oxazole moieties under controlled conditions. For instance, the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions can yield oxazoloquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, solvent-free reactions, or the use of recyclable catalysts to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline
- 2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[5,4-c]quinoline
- 4-Hydroxy-2-quinolones
Uniqueness
2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline is unique due to the specific positioning of the ethylsulfanyl group and the fusion of the oxazole ring with the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
96314-83-9 |
|---|---|
Formule moléculaire |
C13H12N2OS |
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
2-ethylsulfanyl-9-methyl-[1,3]oxazolo[4,5-c]quinoline |
InChI |
InChI=1S/C13H12N2OS/c1-3-17-13-15-10-7-14-9-6-4-5-8(2)11(9)12(10)16-13/h4-7H,3H2,1-2H3 |
Clé InChI |
ADNFISHJYLKAIK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=C(O1)C3=C(C=CC=C3N=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)


![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)


![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
![7-Ethyl-5-methyl-4-phenylselanyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14354302.png)
![11,12-Dioxatricyclo[5.3.1.1~2,6~]dodeca-4,9-diene-3,8-dione](/img/structure/B14354304.png)

![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

